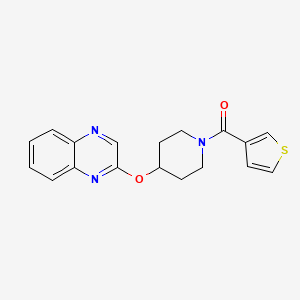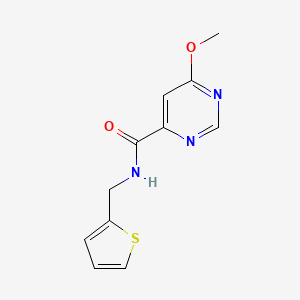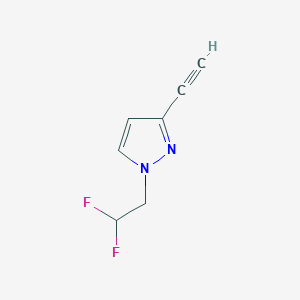![molecular formula C12H9ClN2O4S B2801322 (5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione CAS No. 685108-31-0](/img/structure/B2801322.png)
(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione” is a thiazolidinedione derivative. Thiazolidinediones are a class of compounds that contain a five-membered ring with sulfur and nitrogen heteroatoms. They are known for their biological activity and are used in medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 3-ethyl-1,3-thiazolidine-2,4-dione derivative with a 4-chloro-3-nitrobenzaldehyde under appropriate conditions to form the methylene bridge .Molecular Structure Analysis
The molecule contains a thiazolidinedione core, which is a five-membered ring containing sulfur and nitrogen. It also has a 4-chloro-3-nitrophenyl group attached via a methylene bridge .Chemical Reactions Analysis
Thiazolidinediones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the nitro group and the chlorine atom could make the compound more reactive. The exact properties would need to be determined experimentally .科学的研究の応用
Anticancer Activity
The compound’s structural features make it an interesting candidate for cancer research. Researchers have explored its potential as an anticancer agent by investigating its effects on tumor cell lines. Preliminary studies suggest that it may interfere with cell proliferation and induce apoptosis in cancer cells .
Antioxidant Properties
Given its nitro and thiazolidine moieties, this compound may exhibit antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Researchers have studied its ability to scavenge reactive oxygen species (ROS) and mitigate oxidative damage .
Anti-inflammatory Effects
Inflammation is associated with various diseases, including autoimmune disorders and chronic conditions. Some studies have explored the anti-inflammatory potential of this compound. It may modulate inflammatory pathways and reduce cytokine production, making it a subject of interest for drug development .
Antimicrobial Activity
The compound’s unique structure suggests potential antimicrobial properties. Researchers have investigated its effects against bacteria, fungi, and other pathogens. It may inhibit microbial growth by disrupting essential cellular processes or membrane integrity .
Metal Chelation
Thiazolidine derivatives often exhibit metal-chelating properties. This compound may form stable complexes with metal ions, which could have applications in metal detoxification or as contrast agents in imaging studies .
Synthetic Applications
Beyond its biological activities, researchers have explored its synthetic utility. The compound’s reactivity allows for functionalization at various positions, making it valuable in organic synthesis. It can serve as a precursor for constructing more complex molecules .
Photophysical Properties
Investigations into its photophysical behavior reveal insights into its electronic structure, absorption spectra, and fluorescence properties. Such studies contribute to our understanding of its potential applications in optoelectronic devices .
Drug Design and QSAR Studies
Researchers have used computational methods to predict its pharmacological properties and optimize its structure for specific targets. Quantitative Structure-Activity Relationship (QSAR) studies help guide drug design efforts, potentially leading to novel therapeutic agents .
将来の方向性
特性
IUPAC Name |
(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4S/c1-2-14-11(16)10(20-12(14)17)6-7-3-4-8(13)9(5-7)15(18)19/h3-6H,2H2,1H3/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOBAQPVFHAKRU-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Benzyl-5-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B2801240.png)

![(Z)-3-ethyl-5-(3-methyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-2-thioxothiazolidin-4-one](/img/structure/B2801242.png)
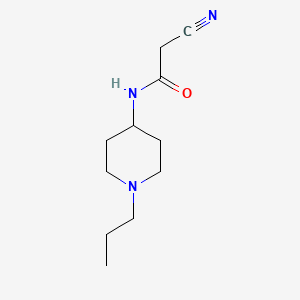
![9-benzyl-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2801246.png)
![(5-Bromopyridin-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2801247.png)
![2,4-Dimethyl-N-[(1-methylbenzimidazol-2-yl)methyl]-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2801251.png)
![Bicyclo[1.1.1]pentan-1-amine hydroiodide](/img/structure/B2801253.png)
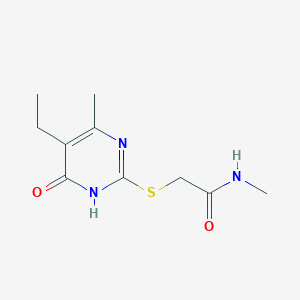
![(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2801256.png)
